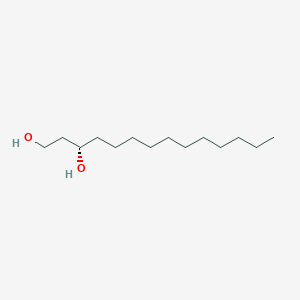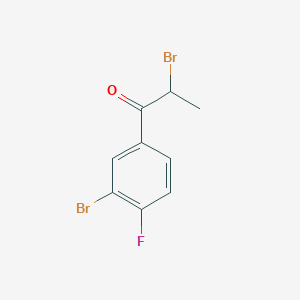
2,3'-Dibromo-4'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’-Dibromo-4’-fluoropropiophenone is an organofluorine compound with the chemical formula C9H7Br2FO It is a derivative of propiophenone, characterized by the presence of bromine and fluorine atoms on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromo-4’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the bromination of 4’-fluoropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of 2,3’-Dibromo-4’-fluoropropiophenone may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3’-Dibromo-4’-fluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,3’-Dibromo-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3’-Dibromo-4’-fluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
- 2,3’-Dibromo-4’-fluoroacetophenone
- 2,6-Dibromo-4-phenoxyphenol
- 2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone
Uniqueness: 2,3’-Dibromo-4’-fluoropropiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H7Br2FO |
|---|---|
Peso molecular |
309.96 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,1H3 |
Clave InChI |
CXDBKBJBCQCMEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
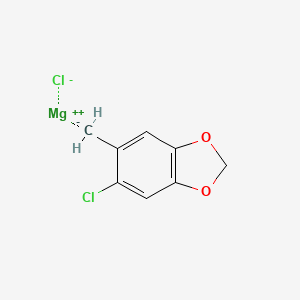
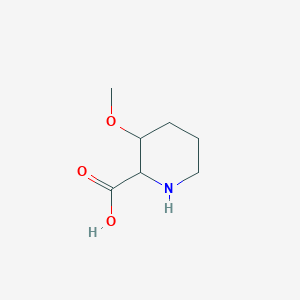
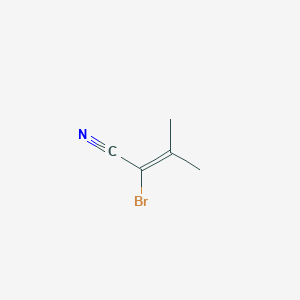


![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
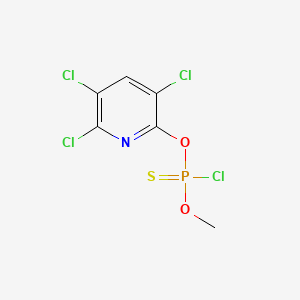
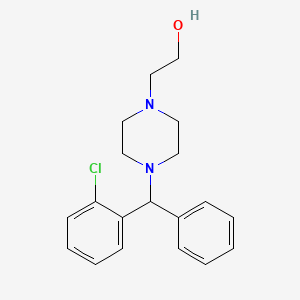
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
